7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine 7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2097973-44-7
VCID: VC3186627
InChI: InChI=1S/C11H16N6/c1-2-9-7-10(16-5-3-12-4-6-16)17-8-13-15-11(17)14-9/h7-8,12H,2-6H2,1H3
SMILES: CCC1=NC2=NN=CN2C(=C1)N3CCNCC3
Molecular Formula: C11H16N6
Molecular Weight: 232.29 g/mol

7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine

CAS No.: 2097973-44-7

Cat. No.: VC3186627

Molecular Formula: C11H16N6

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine - 2097973-44-7

Specification

CAS No. 2097973-44-7
Molecular Formula C11H16N6
Molecular Weight 232.29 g/mol
IUPAC Name 7-ethyl-5-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine
Standard InChI InChI=1S/C11H16N6/c1-2-9-7-10(16-5-3-12-4-6-16)17-8-13-15-11(17)14-9/h7-8,12H,2-6H2,1H3
Standard InChI Key LYQMQBJVLOKDOG-UHFFFAOYSA-N
SMILES CCC1=NC2=NN=CN2C(=C1)N3CCNCC3
Canonical SMILES CCC1=NC2=NN=CN2C(=C1)N3CCNCC3

Introduction

Chemical Structure and Properties

Structural Features

7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine features a bicyclic heterocyclic system composed of a triazole ring fused to a pyrimidine ring, creating the triazolopyrimidine core. This compound has two key substituents: an ethyl group at position 7 and a piperazine moiety at position 5. The fusion pattern between the triazole and pyrimidine rings is specifically [4,3-a], indicating the particular connectivity between these ring systems.

Related heterocyclic compounds with similar structural features, such as triazolo[1,5-a]pyrimidine derivatives, have demonstrated significant biological activities, particularly as anticancer agents through mechanisms including ERK signaling pathway suppression . This indicates the importance of the triazolopyrimidine scaffold in medicinal chemistry.

Physical and Chemical Properties

The physical and chemical properties of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine are crucial for understanding its behavior in biological systems and its potential applications in drug development. The compound's key properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine

PropertyValue
Molecular FormulaC11H16N6
Molecular Weight232.29 g/mol
CAS Registry Number2097973-44-7
Physical StateSolid at room temperature
SolubilityLikely soluble in polar organic solvents
Hydrogen Bond AcceptorsMultiple N atoms
Hydrogen Bond DonorsSecondary amine in piperazine

The compound's relatively low molecular weight and balanced lipophilic-hydrophilic properties suggest favorable drug-like characteristics. The presence of the piperazine moiety introduces basic character to the molecule, which influences its solubility profile and potential for salt formation. These properties are important considerations for formulation development and pharmacokinetic behavior.

Chemical Identifiers

Various chemical identifiers are used to uniquely identify 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine in chemical databases and literature. These identifiers are essential for proper referencing and differentiating this compound from structurally similar derivatives. The key chemical identifiers are presented in Table 2.

Table 2: Chemical Identifiers for 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine

IdentifierValue
IUPAC Name7-ethyl-5-piperazin-1-yl- triazolo[4,3-a]pyrimidine
InChIInChI=1S/C11H16N6/c1-2-9-7-10(16-5-3-12-4-6-16)17-8-13-15-11(17)14-9/h7-8,12H,2-6H2,1H3
InChI KeyLYQMQBJVLOKDOG-UHFFFAOYSA-N
Canonical SMILESCCC1=NC2=NN=CN2C(=C1)N3CCNCC3

These standardized identifiers facilitate precise communication about the compound in scientific literature, patent applications, and chemical databases. The SMILES notation and InChI string provide machine-readable representations of the molecular structure, enabling computational analyses and database searches.

Synthesis and Preparation

Synthetic Routes

Synthetic StepReagentsConditionsConsiderations
Triazole FormationHydrazine derivatives, carbonic acid derivatives80-120°C, 4-24 hoursRequires careful temperature control
Pyrimidine Ring FormationSuitable precursors for cyclizationAcidic conditions, elevated temperaturesMay require activating agents
Ethyl Group IntroductionEthylating agentsRoom temperature to refluxSelectivity for position 7 is crucial
Piperazine SubstitutionPiperazine, base60-120°C, polar aprotic solventsNucleophilic substitution conditions

The optimization of these reaction conditions is critical for achieving high yields and minimizing side reactions. Factors such as temperature, solvent choice, reaction time, and catalyst selection can significantly impact the outcome of each synthetic step. In industrial settings, these processes may be further refined using advanced techniques such as continuous flow chemistry and automated reaction optimization platforms.

Chemical Reactivity

Types of Reactions

The structural features of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine confer specific reactivity patterns that influence its chemical behavior and potential for derivatization. Understanding these reactivity patterns is essential for developing synthetic routes to structural analogs and modifying the compound to enhance its biological activities.

Key reaction types that 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine can undergo include:

  • Oxidation reactions: The compound may undergo oxidation, particularly at the piperazine nitrogen or the ethyl group.

  • Reduction reactions: Reduction of specific bonds or functional groups can generate new derivatives with altered properties.

  • Nucleophilic substitution: The nitrogen atoms in the heterocyclic system can act as nucleophiles in substitution reactions.

  • Electrophilic substitution: The aromatic nature of the fused ring system allows for electrophilic aromatic substitution reactions.

  • Complexation with metals: The nitrogen atoms can coordinate with metal ions to form complexes with potential biological activity.

These reaction types provide opportunities for structural modification and the development of derivatives with enhanced pharmacological properties or improved physicochemical characteristics.

Common Reagents and Conditions

Various reagents and reaction conditions can be employed to modify 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine, enabling the synthesis of structural analogs for structure-activity relationship studies. Table 4 summarizes common reagents and conditions used for different types of transformations.

Table 4: Common Reagents and Conditions for Chemical Modifications

Reaction TypeCommon ReagentsTypical ConditionsPotential Applications
OxidationH2O2, KMnO4, m-CPBAVaried temperatures, appropriate solventsN-oxide formation, metabolite synthesis
ReductionNaBH4, LiAlH4, H2/catalyst0°C to room temperature, suitable solventsRing reduction, functional group conversion
Nucleophilic SubstitutionAmines, alcohols, thiolsElevated temperatures, polar solventsNew substituent introduction
Electrophilic SubstitutionHalogenating agents, nitrating agentsSpecific temperature ranges, acid catalystsIntroduction of functional groups
N-AlkylationAlkyl halides, sulfatesBasic conditions, polar aprotic solventsModification of piperazine nitrogen

These chemical transformations can be utilized to develop a library of derivatives with varied substituents, enabling systematic exploration of structure-activity relationships and optimization of biological activities. The choice of reagents and conditions can significantly influence the selectivity, yield, and purity of the resulting products.

Biological Activities

Anticancer Properties

Compounds structurally related to 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine have demonstrated significant anticancer activities through various mechanisms. The triazolopyrimidine scaffold has been identified as a promising template for the development of anticancer agents due to its ability to interact with multiple biological targets involved in cancer progression.

Studies on triazolo[1,5-a]pyrimidine derivatives have revealed their antiproliferative effects against several human cancer cell lines, including MGC-803 (gastric cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer) . For instance, a compound identified as H12 in the literature exhibited IC50 values of 9.47, 9.58, and 13.1 μM against these cell lines, respectively, demonstrating greater potency than the reference drug 5-fluorouracil .

The anticancer activity of triazolopyrimidine derivatives has been associated with multiple mechanisms, including:

  • Inhibition of the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT

  • Induction of cell cycle arrest, particularly at the G2/M phase

  • Promotion of apoptosis through regulation of apoptosis-related proteins

  • Inhibition of cancer cell colony formation and growth

These findings suggest that 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine may exhibit similar anticancer properties, making it a potential candidate for anticancer drug development.

Antimicrobial Activities

Heterocyclic compounds containing triazole and pyrimidine rings have been widely investigated for their antimicrobial properties. The structural features of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine suggest potential activity against various microbial pathogens.

Triazole derivatives are known to interfere with the biosynthesis of nucleic acids and proteins in microorganisms, disrupting essential cellular processes. The presence of the piperazine moiety in 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine may enhance its antimicrobial activity by improving cellular penetration and interaction with intracellular targets.

Similar heterocyclic compounds have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity profile suggests the potential development of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine as an antimicrobial agent, particularly in contexts where drug resistance is a concern.

Central Nervous System Effects

The piperazine moiety present in 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine is a structural feature commonly found in compounds with central nervous system (CNS) activity. Piperazine-containing compounds often interact with various neurotransmitter receptors and transporters, modulating neuronal signaling pathways.

Compounds with similar structural elements have been investigated for their effects on neurotransmitter systems, including serotonergic, dopaminergic, and GABAergic pathways. These interactions can potentially influence mood, cognition, and neurological function, suggesting applications in the treatment of conditions such as anxiety, depression, and other CNS disorders.

The presence of the triazolopyrimidine scaffold in conjunction with the piperazine moiety creates a molecule with multiple potential binding sites for CNS targets. This structural arrangement could confer unique pharmacological properties that warrant further investigation for neuropsychiatric applications.

Research Applications

Case Studies

Several case studies on structurally related compounds provide insights into the potential applications of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine in pharmaceutical research. These studies highlight the diverse biological activities associated with the triazolopyrimidine scaffold and inform future research directions. Table 5 summarizes key findings from relevant case studies.

Table 5: Case Studies on Triazolopyrimidine Derivatives and Their Implications

Study FocusKey FindingsImplications for 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine
Anticancer Activity of triazolo[1,5-a]pyrimidine DerivativesDemonstrated antiproliferative effects against multiple cancer cell lines through ERK signaling pathway inhibition Suggests potential anticancer activity through similar mechanisms
Effect on Cell Cycle RegulationInduced G2/M phase arrest and regulated cell cycle-related proteins Indicates possible application in targeting cancer cell proliferation
Apoptosis InductionPromoted apoptosis in cancer cells by modulating apoptosis-related proteins Highlights potential for inducing programmed cell death in cancer cells
Colony Formation InhibitionInhibited the growth and colony formation of cancer cells Suggests ability to suppress cancer cell population expansion

These case studies demonstrate the therapeutic potential of triazolopyrimidine derivatives and provide a scientific foundation for further investigation of 7-Ethyl-5-(piperazin-1-yl)-[1,2,] triazolo[4,3-a]pyrimidine in various biomedical applications.

Comparison with Related Compounds

Comparing 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine with structurally related compounds provides valuable insights into structure-activity relationships and helps identify key structural features responsible for specific biological activities. Table 6 presents a comparison with selected related compounds.

Table 6: Comparison of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine with Related Compounds

CompoundStructural SimilaritiesStructural DifferencesBiological Activities
triazolo[1,5-a]pyrimidine derivativesTriazolopyrimidine core structureDifferent fusion pattern between triazole and pyrimidine ringsAnticancer activity via ERK signaling pathway inhibition
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H- triazolo[4,3-a]quinazolin-1-yl}propanamidePiperazine moiety, triazolo coreMore complex substituents, quinazoline vs. pyrimidine ringPotential kinase inhibition activities
7-phenyl- triazolo[4,3-a]pyridin-3(2H)-one derivatives triazolo core with [4,3-a] fusion patternPyridine vs. pyrimidine ring, different substituentsp38 mitogen-activated protein kinase inhibition

This comparison reveals that while these compounds share certain structural elements, subtle differences in their molecular architecture can significantly influence their biological activity profiles. The triazole ring and its fusion pattern with the adjacent heterocycle appear to be important determinants of biological activity, particularly for kinase inhibition.

Mechanism of Action

The biological activities of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine are likely mediated through specific interactions with molecular targets and signaling pathways. Based on studies of structurally related compounds, several potential mechanisms of action can be proposed.

For anticancer activities, related triazolopyrimidine derivatives have been shown to act through multiple mechanisms:

  • Inhibition of the ERK signaling pathway: This involves reducing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, resulting in disruption of cell proliferation signaling .

  • Cell cycle regulation: Induction of G2/M phase arrest through modulation of cell cycle-related proteins, preventing cancer cells from completing mitosis and proliferating .

  • Apoptosis induction: Promotion of programmed cell death by altering the expression and activity of apoptosis-related proteins, including those in the intrinsic and extrinsic apoptotic pathways .

  • Inhibition of colony formation: Suppression of cancer cell population expansion by preventing adherence, growth, and colony establishment .

The mechanism of action for potential antimicrobial activities may involve interference with nucleic acid synthesis or protein biosynthesis in microbial cells. The compound's ability to interact with specific enzymes or other targets in these pathways could disrupt essential cellular processes in bacteria and fungi.

For central nervous system effects, the piperazine moiety likely plays a key role by interacting with neurotransmitter receptors or transporters. These interactions can modulate synaptic transmission and neuronal signaling, potentially influencing mood, cognition, and behavior.

Future Research Directions

The promising biological activities of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine and structurally related compounds suggest several important directions for future research:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound's structure to identify key structural features responsible for specific biological activities. This could involve changes to the substituents at positions 5 and 7, as well as modifications to the triazolopyrimidine core.

  • Target Identification and Validation: Identification of the specific molecular targets of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine in various biological contexts. Techniques such as affinity chromatography, proteomics, and computational modeling could be employed.

  • Pharmacokinetic and Toxicological Evaluation: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity profiles to determine its suitability for potential therapeutic applications.

  • Development of Combination Therapies: Investigation of potential synergistic effects when combined with established therapeutic agents for cancer, infectious diseases, or CNS disorders.

  • Advanced Formulation Development: Exploration of drug delivery systems to enhance the compound's solubility, stability, and bioavailability, potentially improving its therapeutic efficacy.

These research directions could significantly contribute to the development of 7-Ethyl-5-(piperazin-1-yl)- triazolo[4,3-a]pyrimidine or its derivatives as therapeutic agents for various diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator